Triricinolein

Polyurethane synthesis Polyols Crosslinking

Triricinolein (CAS 2540-54-7) is a triacylglycerol formed by the acylation of glycerol with three (9Z,12R)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid) moieties. It is the principal constituent of castor oil (Ricinus communis), accounting for approximately 70-81% of the total triacylglycerol (TAG) content, and is distinguished from common non-hydroxylated triglycerides (e.g., triolein, trilinolein) by the presence of three secondary hydroxyl groups on its fatty acid chains.

Molecular Formula C57H104O9
Molecular Weight 933.4 g/mol
CAS No. 2540-54-7
Cat. No. B1246331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriricinolein
CAS2540-54-7
Molecular FormulaC57H104O9
Molecular Weight933.4 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
InChIInChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1
InChIKeyZEMPKEQAKRGZGQ-VBJOUPRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triricinolein CAS 2540-54-7: The Hydroxylated Triglyceride Differentiating Castor Oil Chemistry


Triricinolein (CAS 2540-54-7) is a triacylglycerol formed by the acylation of glycerol with three (9Z,12R)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid) moieties [1]. It is the principal constituent of castor oil (Ricinus communis), accounting for approximately 70-81% of the total triacylglycerol (TAG) content, and is distinguished from common non-hydroxylated triglycerides (e.g., triolein, trilinolein) by the presence of three secondary hydroxyl groups on its fatty acid chains [2][3]. This unique structure imparts a high hydroxyl value and contributes to the high viscosity and polarity of castor oil and its derivatives [4].

Why Triricinolein Cannot Be Simply Replaced by Common Triglycerides in Polyurethane and Lubricant Formulations


The substitution of triricinolein with non-hydroxylated triglycerides like triolein or trilinolein, or even with castor oil's other minor components, fails to replicate critical performance properties. Triricinolein's three secondary hydroxyl groups confer a polyol functionality that is essential for crosslinking in polyurethane synthesis and for providing polar adsorption sites that enhance lubricity and film strength [1]. The average hydroxyl functionality of castor oil, a direct consequence of its 70% triricinolein content, is 2.7, whereas common alternatives lack the hydroxyl groups necessary for comparable polymer network formation and often yield materials with inferior mechanical properties or require more extensive chemical modification [1][2].

Quantitative Differentiation of Triricinolein Against Primary In-Class Comparators


Hydroxyl Functionality and Polyol Reactivity: Triricinolein vs. Triolein and Trilinolein

Triricinolein is a tri-functional polyol due to its three secondary hydroxyl groups. This contrasts sharply with non-hydroxylated triglycerides like triolein and trilinolein, which have zero hydroxyl functionality and are therefore inert as polyols in urethane reactions. The presence of triricinolein in castor oil (70% by weight) directly contributes to the oil's average hydroxyl functionality of 2.7, enabling its use as a reactive component in polyurethane formulations without further chemical modification [1].

Polyurethane synthesis Polyols Crosslinking

Purity and Consistency: Isolated Triricinolein vs. Unrefined Castor Oil

Isolated triricinolein serves as a defined chemical standard, whereas castor oil is a variable natural mixture. In castor oil, triricinolein constitutes 71% to 81% of total triacylglycerols (TAGs), with the remainder comprising various diricinoleoylglycerols (e.g., RRO, RRL, RRS) and other minor components [1][2]. This inherent variability in composition can affect batch-to-batch consistency in industrial processes. Purified triricinolein provides a well-defined, single-entity input for analytical method development, enabling precise quantification and reliable traceability in research and manufacturing [3].

Analytical standards Process control Quality assurance

Predicted Physicochemical Properties: Density and Boiling Point of Triricinolein vs. Castor Oil and Triolein

Predicted physicochemical properties for triricinolein show key differences from both castor oil and non-hydroxylated triglycerides. Triricinolein has a predicted density of 0.977±0.06 g/cm³ and a predicted boiling point of 879.2±65.0 °C at 760 mmHg [1]. In contrast, castor oil exhibits a lower density of approximately 0.961 g/cm³ and a significantly lower boiling point of 313 °C [2]. The non-hydroxylated triglyceride triolein has a density of 0.913 g/cm³ and a boiling point of 714 °C [3]. The higher predicted density and boiling point of triricinolein compared to these comparators reflect the impact of its three hydroxyl groups on intermolecular interactions.

Physicochemical characterization Thermal properties Process design

Regulated Safety Status: Triricinolein's CIR-Approved Cosmetic Use vs. Limited Data for Non-Hydroxylated Analogs

Triricinolein has been explicitly evaluated and deemed safe for use in cosmetic formulations by the Cosmetic Ingredient Review (CIR) Expert Panel as part of a comprehensive safety assessment of 23 glyceryl triesters [1]. This formal review provides documented safety evidence for triricinolein's use as an occlusive skin-conditioning agent and nonaqueous viscosity-increasing agent at concentrations up to 46% in cosmetic products [1]. While many other triglycerides (e.g., triolein, trilinolein) are also generally recognized as safe, triricinolein's inclusion in this specific CIR safety assessment offers a distinct regulatory advantage for formulators seeking ingredients with established, peer-reviewed safety profiles in personal care applications [1].

Cosmetic safety Regulatory compliance Ingredient selection

Primary Application Scenarios for Triricinolein Derived from Its Quantified Differentiation


Bio-Based Polyol for High-Performance Polyurethane Synthesis

Triricinolein's tri-functional hydroxyl structure makes it an ideal bio-based polyol for synthesizing polyurethane coatings, adhesives, and elastomers. Its defined functionality of 3 enables controlled crosslinking, yielding materials with tunable mechanical properties [1]. Unlike castor oil, which has an average functionality of 2.7 due to the presence of non-functional triglycerides [1], purified triricinolein offers a consistent, high-functionality building block for designing polyurethane networks with predictable performance.

Analytical Reference Standard for Castor Oil and Lipidomics Research

Isolated triricinolein serves as a critical reference standard for the quantitative analysis of triacylglycerols in castor oil and other lipid matrices. Its defined purity (>95%) and well-characterized chromatographic behavior enable accurate identification and quantification of triricinolein and related species using HPLC-ELSD or LC-MS methods [1][2]. This is essential for quality control of castor oil products, as well as for lipidomic studies investigating the biosynthesis and function of hydroxylated triglycerides.

Cosmetic Ingredient with Documented Safety Profile

Triricinolein's explicit inclusion in the CIR safety assessment for glyceryl triesters provides formulators with a vetted ingredient for cosmetic products [1]. Its established role as an occlusive skin-conditioning agent and viscosity enhancer, combined with its documented safe use at concentrations up to 46% in cosmetic formulations [1], makes it a reliable choice for developing lotions, creams, and hair care products.

Synthetic Intermediate for Bio-Lubricant Estolide Synthesis

The three secondary hydroxyl groups on triricinolein provide reactive sites for esterification with fatty acids to create high-molecular-weight estolides, a class of bio-based lubricants with enhanced oxidative stability and lubricity [1]. This synthetic route leverages the unique polyol structure of triricinolein to generate advanced lubricant molecules that can outperform traditional castor oil-based lubricants, particularly at elevated temperatures [1].

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